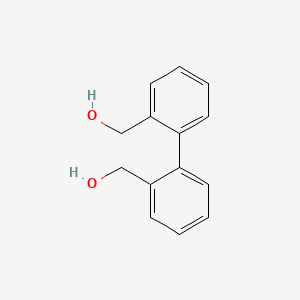

2,2'-Biphenyldimethanol

概述

描述

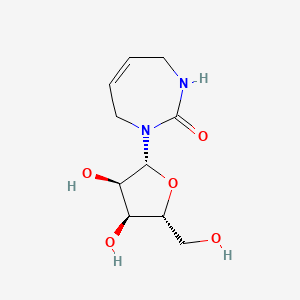

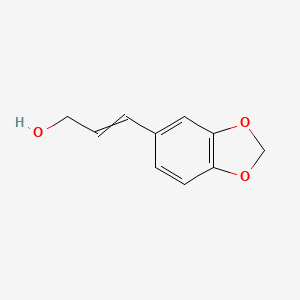

2,2’-Biphenyldimethanol: is an organic compound with the molecular formula C14H14O2 . It is a member of the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is notable for its two hydroxymethyl groups (-CH2OH) attached to the biphenyl structure, specifically at the 2 and 2’ positions. It is a white crystalline solid with a melting point of approximately 110-111°C .

生化分析

Biochemical Properties

2,2’-Biphenyldimethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. The hydroxymethyl groups in 2,2’-Biphenyldimethanol can undergo oxidation-reduction reactions, influencing the activity of enzymes such as catalase and superoxide dismutase. These interactions help in modulating the cellular redox state and protecting cells from oxidative damage .

Cellular Effects

2,2’-Biphenyldimethanol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’-Biphenyldimethanol has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of 2,2’-Biphenyldimethanol involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Furthermore, 2,2’-Biphenyldimethanol can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Biphenyldimethanol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,2’-Biphenyldimethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to 2,2’-Biphenyldimethanol has been associated with changes in cellular metabolism and gene expression profiles .

Dosage Effects in Animal Models

The effects of 2,2’-Biphenyldimethanol vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular processes beneficially. At high doses, 2,2’-Biphenyldimethanol can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

2,2’-Biphenyldimethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s metabolism also involves conjugation reactions, leading to the formation of glucuronides and sulfates, which are excreted from the body .

Transport and Distribution

Within cells and tissues, 2,2’-Biphenyldimethanol is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside, the compound can localize to specific cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of 2,2’-Biphenyldimethanol plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2,2’-Biphenyldimethanol can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, it can be found in the nucleus, where it affects gene expression and DNA repair processes .

准备方法

Synthetic Routes and Reaction Conditions: 2,2’-Biphenyldimethanol can be synthesized through several methods. One common approach involves the reduction of 2,2’-biphenyldicarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure complete reduction to the desired diol .

Industrial Production Methods: Industrial production of 2,2’-Biphenyldimethanol may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

化学反应分析

Types of Reactions: 2,2’-Biphenyldimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form 2,2’-biphenyldimethane using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), acetic anhydride (Ac2O)

Major Products Formed:

Oxidation: 2,2’-Biphenyldicarboxylic acid

Reduction: 2,2’-Biphenyldimethane

Substitution: 2,2’-Biphenyldichloride, 2,2’-Biphenyldiester

科学研究应用

2,2’-Biphenyldimethanol has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups. It serves as a model compound to understand the behavior of similar structures in biological systems.

Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anticancer properties.

作用机制

The mechanism of action of 2,2’-Biphenyldimethanol largely depends on its functional groups. The hydroxyl groups (-CH2OH) can engage in hydrogen bonding and other interactions with various molecular targets. In biological systems, these interactions can influence enzyme activity and protein binding. The biphenyl structure provides a rigid framework that can affect the compound’s overall reactivity and interaction with other molecules .

相似化合物的比较

- 2,2’-Biphenyldicarboxylic acid

- 2,2’-Biphenyldimethane

- 2,2’-Biphenyldiester

- 2,2’-Biphenyldichloride

Comparison: 2,2’-Biphenyldimethanol is unique due to its two hydroxymethyl groups, which provide distinct reactivity compared to other biphenyl derivatives. For example, 2,2’-Biphenyldicarboxylic acid has carboxyl groups instead of hydroxymethyl groups, leading to different chemical behavior, particularly in acid-base reactions and esterification. Similarly, 2,2’-Biphenyldimethane lacks the hydroxyl groups, making it less reactive in hydrogen bonding and nucleophilic substitution .

属性

IUPAC Name |

[2-[2-(hydroxymethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMJANTUJQGSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287826 | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3594-90-9 | |

| Record name | [1,1′-Biphenyl]-2,2′-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3594-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has 2,2'-biphenyldimethanol been investigated in the context of enzyme-catalyzed reactions?

A2: Yes, this compound has been explored in multiply enantioselective enzyme-catalyzed transacylation reactions []. For instance, reacting racemic 1-indanol with racemic 2,2′-bis(butyroxymethyl)biphenyl, using an enzyme catalyst, yields (S)-1-indanol, (R)-1-indanylbutyrate, (S)-2,2′-biphenyldimethanol, and (R)-2,2′-bis(butyroxymethyl)biphenyl []. This example highlights the potential of enzyme catalysis for achieving high enantioselectivity when synthesizing specific enantiomers of this compound and related compounds.

Q2: Can this compound participate in reactions involving electron transfer?

A3: Research indicates that the radical anion of this compound, denoted as this compound-, exhibits rapid protonation kinetics in ethanol []. This species, when generated in alcohols, decays rapidly (microsecond timescale) by abstracting protons from the solvent. Notably, this compound- exhibits a rate constant of 3 x 109 s-1 for protonation by ethanol []. This high rate constant, compared to unsubstituted aryl radical anions, suggests a potential change in the proton transfer mechanism, possibly involving intramolecular hydrogen bonding or other interactions facilitated by the hydroxyl groups in this compound [].

Q3: Are there other applications of this compound beyond polymer science and catalysis?

A3: While the provided research focuses on polymer chemistry and enzyme-catalyzed reactions, the unique structural features of this compound, specifically its rigidity and the presence of two hydroxyl groups, make it a valuable building block in various chemical syntheses. Its potential applications extend to areas like materials science, supramolecular chemistry, and the development of ligands for metal complexes. Further research exploring these avenues might reveal novel applications and properties of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(5-chloro-2-methylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1213831.png)

![2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxy-butyl]-N-(2-hydroxyethyl)-5-methyl-N-(1-methyl-1-phenyl-ethyl)benzamide](/img/structure/B1213834.png)

![4-chloro-N-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]benzamide](/img/structure/B1213836.png)

![N,N-bis(2-chloroethyl)-N-methyl-N-[(1-methyl-4-nitro-5-imidazolyl)methyl]ammonium chloride](/img/structure/B1213838.png)

![Benzo[f]quinoxaline](/img/structure/B1213846.png)